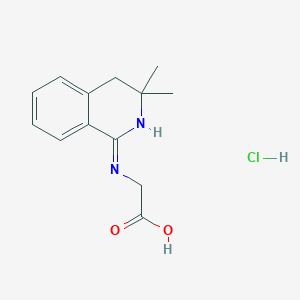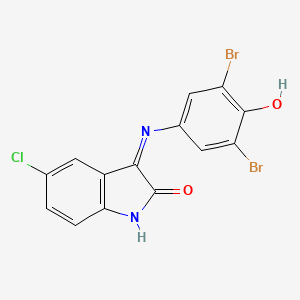
5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Vue d'ensemble
Description
5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one, also known as CDBH, is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline powder with a molecular formula of C13H10Br2ClNO and a molecular weight of 357.56 g/mol. CDBH has a wide range of applications in scientific research and has been studied for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one is still not fully understood. However, it is thought to act by binding to certain receptors in the brain and modulating their activity. This may explain its effects on anxiety and seizures.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been found to increase the expression of certain proteins involved in the regulation of inflammation and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not have significant negative side effects. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in certain experiments. Additionally, its effects on certain biochemical and physiological processes are not fully understood, making it difficult to predict the outcome of certain experiments.
Orientations Futures
Future research directions for 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one include further investigations into its potential therapeutic effects and its mechanism of action. Additionally, further research is needed to better understand its effects on biochemical and physiological processes and to better understand its limitations for lab experiments. Other future research directions include exploring its potential use in drug delivery systems and its potential use in the treatment of neurological disorders. Additionally, further research is needed to explore its potential use as a pesticide and its potential to inhibit the growth of certain bacteria and fungi.
Applications De Recherche Scientifique
5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one has been studied for its potential therapeutic properties and has been found to act as an anticonvulsant and anxiolytic. It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
5-chloro-3-(3,5-dibromo-4-hydroxyphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2O2/c15-9-4-7(5-10(16)13(9)20)18-12-8-3-6(17)1-2-11(8)19-14(12)21/h1-5,20H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXDZPERYOQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



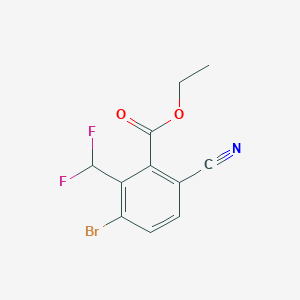

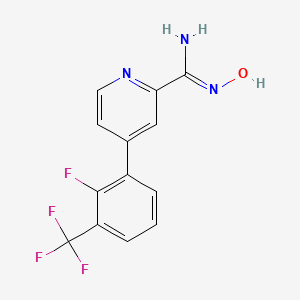
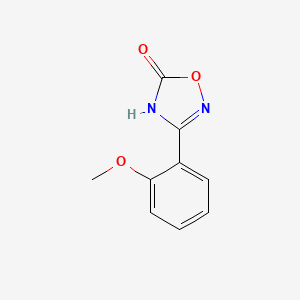
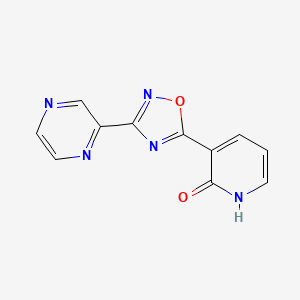
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
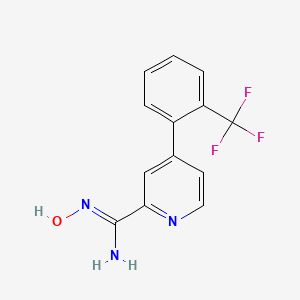
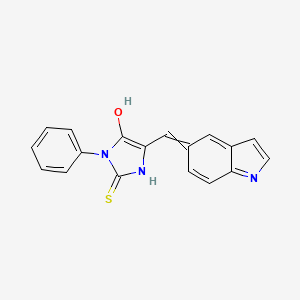
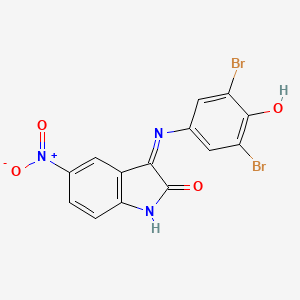
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)

